

Spectroscopic and Synthetic Insights into Bis(pyridine)iodonium Tetrafluoroborate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Bis(pyridine)iodonium tetrafluoroborate</i>
Cat. No.:	B091570

[Get Quote](#)

An In-depth Technical Guide for Researchers

Bis(pyridine)iodonium tetrafluoroborate, often referred to as Barluenga's Reagent, is a versatile and mild iodinating and oxidizing agent used in a wide array of organic transformations.^{[1][2][3]} Its stability as a solid and solubility in common organic solvents make it a valuable tool for synthetic chemists.^{[1][2]} This guide provides a comprehensive overview of the spectroscopic data for **bis(pyridine)iodonium tetrafluoroborate**, along with detailed experimental protocols for its synthesis.

Spectroscopic Data

The structural characterization of **bis(pyridine)iodonium tetrafluoroborate** is well-documented through various spectroscopic techniques. The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Table 1: ^1H NMR Spectroscopic Data

Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Reference
CD ₃ CN	8.79	dd	6.3, 1.2	4 H	[1] [2]
8.26	tt	7.8, 1.5	2 H	[1] [2]	
7.64	dd	7.8, 6.6	4 H	[1] [2]	
CD ₂ Cl ₂	8.79-8.82	m	-	4H, H2 and H6	[4]

Table 2: ¹³C NMR Spectroscopic Data

Solvent	Chemical Shift (δ) ppm	Assignment	Reference
CD ₃ CN	149.7	-	[1] [2]
142.3	-	[1] [2]	
127.9	-	[1] [2]	
CD ₂ Cl ₂	150.1	C2 and C6	[4]
142.6	C4	[4]	
128.4	C3 and C5	[4]	

Table 3: ¹⁹F NMR Spectroscopic Data

Solvent	Chemical Shift (δ) ppm	Reference
CD ₃ CN	-151.60, -151.65	[1] [2]
-151.76, -151.81 (recrystallized)	[1] [2]	
CD ₂ Cl ₂	-150.08 (¹⁰ BF ₄), -150.13 (¹¹ BF ₄)	[4]

Table 4: IR Spectroscopic Data

Technique	Wavenumber (cm ⁻¹)	Reference
ATR	1600, 1453, 1062, 786, 659	[1] [2]

Table 5: Mass Spectrometry Data

Technique	Calculated m/z	Found m/z	Ion	Reference
HRMS (ESI)	288.9889	288.9923	[C ₁₀ H ₁₀ IN ₂] ⁺	[4]

Experimental Protocols

The synthesis of **bis(pyridine)iodonium tetrafluoroborate** is a well-established procedure. The following protocol is based on the method described in *Organic Syntheses*.[\[1\]](#)[\[2\]](#)

A. Preparation of Silver Tetrafluoroborate on SiO₂

- To a 500-mL round-bottomed flask containing deionized water (50 mL), add tetrafluoroboric acid (6.3 mL, 50 mmol).
- Stir the solution at room temperature for 2 minutes.
- Add silver carbonate (6.89 g, 25.0 mmol) in portions over 2 minutes.
- Stir the mixture rapidly until all solids dissolve to form a grey solution (approximately 20 minutes).
- Add silica gel (10.0 g) and stir for an additional 5 minutes.
- Remove the stir bar and evaporate the water on a rotary evaporator at 55 °C and 80 mmHg to obtain silver tetrafluoroborate on silica gel as a free-flowing powder.[\[1\]](#)[\[2\]](#)

B. Synthesis of Bis(pyridine)iodonium Tetrafluoroborate

- To the flask containing the silver tetrafluoroborate on silica gel, add dichloromethane (300 mL) and a magnetic stir bar.
- Add pyridine (8.1 mL, 100 mmol) to the stirring mixture at room temperature.[1][2]
- After one minute, add iodine flakes (12.69 g, 50.0 mmol). A yellow precipitate of silver iodide will form immediately.[1][2]
- Stir the mixture vigorously for 1 hour.
- Filter the mixture through a Büchner funnel to remove the silver iodide and silica gel.
- Wash the solid residue with dichloromethane.
- Concentrate the filtrate under reduced pressure.
- Precipitate the product by adding diethyl ether.
- Collect the white powder by filtration, wash with diethyl ether, and dry under vacuum.[1][2]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **bis(pyridine)iodonium tetrafluoroborate**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **bis(pyridine)iodonium tetrafluoroborate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. users.ox.ac.uk [users.ox.ac.uk]
- 3. Bis(pyridine)iodonium Tetrafluoroborate [drugfuture.com]
- 4. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Insights into Bis(pyridine)iodonium Tetrafluoroborate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091570#spectroscopic-data-nmr-ir-ms-of-bis-pyridine-iodonium-tetrafluoroborate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com